molecular formula C12H10N2O B2990604 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile CAS No. 524959-64-6

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile

Cat. No.: B2990604
CAS No.: 524959-64-6
M. Wt: 198.225
InChI Key: ONGPDHWUKNYNRF-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile (CAS 524959-64-6) is a heterocyclic compound of high interest in medicinal and agrochemical research. It features an oxazole core, a privileged scaffold in drug design, substituted with a methyl group, a phenyl ring, and a reactive acetonitrile moiety. The nitrile group (-CN) is a versatile synthetic handle that enables further chemical transformations, including reduction to primary amines or conversion into other functional groups, making this compound a valuable building block for the synthesis of more complex molecules . The oxazole ring is known for its diverse biological activities, and this specific compound serves as a key intermediate in the development of bioactive molecules and enzyme inhibitors . Its mechanism of action is often associated with the ability to interact with enzyme active sites, cellular receptors, and signal transduction pathways . In scientific research, it finds applications in the synthesis of potential pharmaceutical compounds with anticancer, anti-inflammatory, and other therapeutic properties . Beyond medicine, it is also utilized in the production of agrochemicals and functional materials . This product is offered with a purity of 95%+ . It is supplied For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGPDHWUKNYNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile typically involves the cyclization of β-hydroxy amides. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . These reactions are usually carried out at elevated temperatures (70-90°C) to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid and efficient conversion of β-hydroxy amides to oxazoles . The flow synthesis approach offers several advantages, including improved safety, higher yields, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues within the Oxazole Family

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6)
  • Structure : Replaces the nitrile (-CN) with a carboxylic acid (-COOH).
  • Properties: Molecular formula: C₁₂H₁₁NO₃; MW: 217.22 g/mol. Melting point: 131–133°C . IR: Characteristic carbonyl (C=O) stretch absent in the nitrile derivative.
  • Applications : Used as a precursor for ester or amide derivatives in medicinal chemistry .
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS 103788-65-4)
  • Structure : Features a hydroxyl (-OH) group instead of -CN.
  • Properties: Molecular formula: C₁₂H₁₃NO₂; MW: 203.24 g/mol. Solubility: Higher polarity due to -OH, improving aqueous solubility compared to the nitrile. Synthesis: Likely involves reduction of a nitrile or ester intermediate .

Heterocyclic Compounds with Nitrile Groups

2-(α-Phenylhydrazoacetonitrilo)-5-(4-methylphenyl)-1,3,4-oxadiazine (Compound 17 in )
  • Structure : Oxadiazine core with nitrile and phenylhydrazo groups.
  • Properties :
    • IR: CN stretch at 2219 cm⁻¹, comparable to oxazole nitriles .
    • Synthesis: Diazonium coupling under cold conditions, differing from oxazole alkylation methods.
2-(2-(3-hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (Compound 5f in )
  • Structure : Benzimidazole core with nitrile and hydroxypropyl substituents.
  • Properties: ¹H NMR: Distinct aromatic proton signals (δ 7.89 ppm) vs. oxazole derivatives. Applications: Potential use in antimicrobial or anti-inflammatory agents .

Pharmacologically Active Analogues

iCRT3 ()
  • Structure : Oxazole core with ethylphenyl and sulfanyl-acetamide groups.
  • Bioactivity : Inhibits Wnt/β-catenin signaling by blocking β-catenin-TCF interaction.
  • Comparison : The absence of a nitrile group in iCRT3 reduces electrophilic reactivity but enhances binding to β-catenin .
Aleglitazar ()
  • Structure: Incorporates the 5-methyl-2-phenyl-oxazole moiety linked via an ethoxy group to a benzothiophene-propanoic acid.
  • Bioactivity : PPAR agonist for diabetes treatment.
  • Comparison : The ethoxy linker and carboxylic acid group enhance metabolic stability compared to nitrile derivatives .

Biological Activity

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile (CAS No. 524959-64-6) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N2OC_{12}H_{13}N_{2}O, with a molecular weight of 203.24 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis process can yield varying purity levels depending on the methods employed. For example, one method reported a yield of approximately 45% using diamide and triphenylphosphine in tetrahydrofuran at room temperature over 72 hours .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung cancer)<0.01
MDA-MB-231 (Breast)0.229
HeLa (Cervical)0.06

The compound exhibited a remarkable ability to inhibit cell growth in these lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on A549 Cells : Treatment with varying concentrations resulted in significant apoptosis, as evidenced by increased caspase activity and morphological changes in the nucleus .
  • MDA-MB-231 Study : This study demonstrated that the compound not only inhibited cell proliferation but also affected cell cycle progression, leading to G0/G1 phase arrest .

Q & A

Q. What strategies mitigate twinning in single crystals of this compound during structural analysis?

  • Methodological Answer :
  • Crystallization : Add trace additives (e.g., hexane) to slow nucleation.
  • Data Processing : Use TWINLAW in SHELXL to deconvolute overlapping reflections .

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